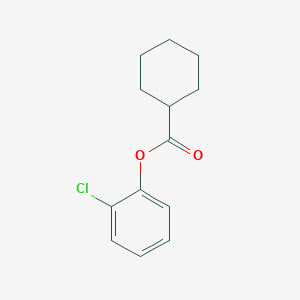

2-chlorophenyl cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAIHALBNQCWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339741 | |

| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101068-39-7 | |

| Record name | 2-Chlorophenyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Chlorophenyl Cyclohexanecarboxylate

Esterification Pathways for the Formation of 2-chlorophenyl Cyclohexanecarboxylate (B1212342)

The formation of the ester bond in 2-chlorophenyl cyclohexanecarboxylate can be achieved through several established synthetic routes. These pathways primarily involve the reaction of a cyclohexanecarboxylic acid derivative with 2-chlorophenol (B165306), or vice versa, under various catalytic conditions.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.commasterorganicchemistry.com In the context of this compound, this would entail the reaction of cyclohexanecarboxylic acid with 2-chlorophenol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. epo.orgacs.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus. epo.org Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). epo.org Heterogeneous solid acid catalysts, such as silica-based catalysts, have also been employed for the esterification of free fatty acids and are a greener alternative. researchgate.net The use of a macroporous polymeric acid catalyst has been shown to enable direct esterification at moderate temperatures (50 to 80°C) without the need for water removal. googleapis.com

Table 1: Illustrative Conditions for Direct Esterification of Carboxylic Acids with Alcohols/Phenols

| Carboxylic Acid | Alcohol/Phenol (B47542) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lauric acid | Ethanol (B145695) | Acetyl chloride (in situ HCl) | Excess ethanol | ~120 (reflux) | - | mdpi.com |

| Adipic acid | Ethanol | H₂SO₄ | Toluene (B28343) | Reflux | - | chemicalbook.com |

| Palmitic acid | Methanol (B129727) | Fe₃O₄@SiO₂–P([VLIM]PW) | Methanol | 70 | 94 | nih.gov |

| Acetic acid | n-Butanol | Dodecatungstophosphoric acid on TiO₂-montmorillonite | None | - | 88 | researchgate.net |

Transesterification Processes and Catalytic Approaches

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this could involve the reaction of an alkyl cyclohexanecarboxylate (e.g., methyl cyclohexanecarboxylate) with 2-chlorophenol. This method is advantageous as it can be performed under either acidic or basic conditions. google.com

Base-catalyzed transesterification typically employs alkoxides, such as sodium ethoxide, and proceeds via a nucleophilic addition-elimination mechanism. google.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Photochemical methods have also been explored; for instance, mesityl cyclohexanecarboxylate undergoes facile transesterification in the presence of an acid catalyst and ethanol upon irradiation. rsc.org

Enzymatic catalysis, often utilizing lipases, presents a green alternative for transesterification. These reactions are highly selective and occur under mild conditions. mdpi.commedcraveonline.com For example, the lipase (B570770) from Bacillus amyloliquefaciens has been used for the transesterification of chloramphenicol (B1208) with vinyl propionate. sciepub.com

Table 2: Examples of Transesterification Reactions

| Ester | Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl acrylate | High boiling alcohols/phenols | Strong acids (H₂SO₄, TsOH) | - | - | - | sigmaaldrich.com |

| Dimethyl adipate | 2-Ethylhexanol | Calcium oxide | Isooctane | Reflux | - | osti.gov |

| Ethyl oleate | Hydroxytyrosol | Novozym 435 | None | 45 | 78 | mdpi.com |

| Chloramphenicol | Vinyl propionate | Lipase from B. amyloliquefaciens | 1,4-Dioxane | 50 | ~98 | sciepub.com |

Acid Chloride Routes and Anhydride-Mediated Synthesis

A highly effective method for the synthesis of esters involves the reaction of an alcohol or phenol with an acid chloride. In this case, 2-chlorophenol would be reacted with cyclohexanecarbonyl chloride. libretexts.org This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

Phase-transfer catalysis (PTC) has been successfully applied to the esterification of phenols with acid chlorides in a basic biphasic aqueous-organic medium, offering good to quantitative yields. niscpr.res.in This technique can mitigate issues related to the hydration and solvation of bases. niscpr.res.in

Carboxylic acid anhydrides can also be used as acylating agents. For instance, the reaction of phenols with a formic acid/acetic anhydride (B1165640) mixture at room temperature yields primarily formates along with some acetates. researchgate.net

Table 3: Synthesis of Esters using Acid Chlorides

| Phenol/Alcohol | Acid Chloride | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Benzoyl chloride | TiO₂ | None | 25 | 92 | niscpr.res.in |

| Phenols | 3-Chloropropionyl chloride | TBABr (PTC) | Dichloromethane (B109758)/aq. NaOH | - | Good | sigmaaldrich.com |

| 2,4,6-Trimethylbenzoic acid | Thionyl chloride (for acid chloride formation) | - | Chloroform | - | - | libretexts.org |

Alternative Coupling Strategies (e.g., Mitsunobu reaction, DCC/DMAP)

The Mitsunobu reaction provides a mild method for converting alcohols into esters using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netelsevierpure.com This reaction would involve treating a mixture of 2-chlorophenol and cyclohexanecarboxylic acid with PPh₃ and DEAD. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant feature for chiral alcohols. researchgate.net Polymer-supported triphenylphosphine can be used to simplify purification. researchgate.net

The Steglich esterification is another powerful method that utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netkaust.edu.sa This method is particularly useful for the esterification of sterically hindered substrates and those that are sensitive to acidic conditions. kaust.edu.sa The reaction proceeds by the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC. kaust.edu.sa

Table 4: Conditions for Mitsunobu and DCC/DMAP Esterifications

| Reaction Type | Alcohol/Phenol | Carboxylic Acid | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mitsunobu | Aromatic alcohols | - | PPh₃, DEAD (or DIAD) | THF | Room Temp. | - | researchgate.net |

| Mitsunobu | D-ribose derivative | Acid | PPh₃, DEAD | Toluene | Room Temp. | 89 | elsevierpure.com |

| Steglich | Various alcohols | Various carboxylic acids | DCC, DMAP | Dichloromethane | 0 to Room Temp. | Good | anton-paar.com |

| Steglich | Secondary alcohol | Carboxylic acid | DIC, DMAP | Dichloromethane | - | 79 | sciepub.com |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical when dealing with substrates that have multiple reactive sites. In the synthesis of this compound from its parent molecules, the primary concern is ensuring the reaction occurs specifically between the hydroxyl group of 2-chlorophenol and the carboxyl group of cyclohexanecarboxylic acid, especially if other potentially reactive functional groups are present in more complex precursors.

For phenolic substrates, the acidity of the hydroxyl group plays a significant role. The electron-withdrawing nature of the chlorine atom in 2-chlorophenol increases the acidity of the phenolic proton compared to phenol itself, which can influence its reactivity in certain esterification reactions.

In cases where a molecule contains multiple hydroxyl groups with different reactivities (e.g., primary vs. secondary alcohols, or phenolic vs. aliphatic alcohols), selective esterification can often be achieved by carefully choosing the reaction conditions. For instance, in a process for the esterification of phenolic carboxylic acids, the simultaneous etherification of the phenolic hydroxyl groups was avoided by the continuous metering of a water-containing alcohol. google.com

The regioselectivity of reactions involving substituted phenols is also a key consideration. For example, in the chlorination of phenols, the position of the incoming chloro group can be directed by the choice of catalyst and reaction conditions. researchgate.net While this applies to the synthesis of the 2-chlorophenol precursor, similar principles of directing group effects and catalyst control are relevant in ensuring the desired connectivity during the esterification step, preventing unwanted side reactions on the aromatic ring.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjmchemsci.com Several green strategies can be applied to the synthesis of this compound.

One approach is the use of greener solvents. Traditional solvents like dichloromethane and N,N-dimethylformamide can often be replaced with more environmentally benign alternatives such as acetonitrile (B52724) or dimethyl carbonate in Steglich-type esterifications. mdpi.comjmchemsci.com

Solvent-free reaction conditions represent an even greener alternative. The acylation of phenols with acid chlorides has been shown to proceed efficiently in the absence of a solvent, using a reusable catalyst like TiO₂. niscpr.res.in Similarly, solvent-free acylations of alcohols and phenols have been reported using various catalysts, including H-beta zeolite and sodium acetate (B1210297) trihydrate. jmchemsci.com

The use of solid acid catalysts is another important green chemistry strategy. Catalysts such as cation-exchange resins (e.g., Amberlyst) and metal oxides can replace corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid in direct esterification reactions. researchgate.netkaust.edu.sa These heterogeneous catalysts can be easily separated from the reaction mixture and often reused, reducing waste and simplifying product purification. nih.gov

Microwave-assisted synthesis is a modern technique that can significantly reduce reaction times, often from hours to minutes, and increase product yields. anton-paar.comsciepub.com This method has been successfully applied to Fischer esterification reactions and represents a more energy-efficient approach. researchgate.netsemanticscholar.org

Table 5: Green Chemistry Approaches in Esterification

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Greener Solvent | Carboxylic acids, Alcohols/Phenols | EDC, DMAP in Acetonitrile | Avoids hazardous chlorinated solvents | mdpi.comsemanticscholar.org |

| Solvent-Free | Phenols, Acid chlorides | TiO₂ | Eliminates solvent waste, easy catalyst recovery | niscpr.res.in |

| Solid Acid Catalyst | Dicyclopentadiene, Carboxylic acids | Amberlyst resin | Reusable catalyst, avoids corrosive liquid acids | kaust.edu.sa |

| Microwave-Assisted | Carboxylic acids, Alcohols | Microwave irradiation | Drastically reduced reaction times | researchgate.netsciepub.com |

| Biocatalysis | Hydroxytyrosol, Ethyl oleate | Novozym 435 | Mild conditions, high selectivity | mdpi.com |

Solvent-Free Reactions

The elimination of volatile organic solvents is a cornerstone of green chemistry, and the synthesis of this compound is adaptable to such approaches. A prominent method involves the direct esterification of 2-chlorophenol with cyclohexanecarbonyl chloride under solvent-free conditions. This reaction can be effectively catalyzed by solid catalysts that are easily recoverable and reusable.

One such notable development is the use of titanium dioxide (TiO₂) as a catalyst. niscpr.res.in In a general procedure applicable to the synthesis of phenolic esters, a mixture of the phenol and the acid chloride is stirred in the presence of a catalytic amount of TiO₂ at ambient temperature (25°C). niscpr.res.in The absence of a solvent not only simplifies the reaction setup and work-up but also often leads to higher yields compared to reactions run in solvents. niscpr.res.in For instance, the esterification of phenol with benzoyl chloride showed a dramatic increase in yield from less than 50% in various solvents to 92% under solvent-free conditions. niscpr.res.in This methodology presents a promising, high-yield, and environmentally friendly alternative for the synthesis of this compound.

Table 1: Comparison of Solvent-Free vs. Solvent-Based Phenolic Ester Synthesis Data generalized from studies on phenolic esters.

| Reaction Condition | Typical Yield | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free (with TiO₂ catalyst) | > 90% | High yield, simple work-up, reusable catalyst, reduced waste. | niscpr.res.in |

| In Organic Solvent (e.g., Dichloromethane) | < 50% | Conventional method, well-understood. | niscpr.res.in |

Use of Sustainable Catalysts

The move towards sustainable chemical manufacturing necessitates the replacement of hazardous and expensive catalysts with more benign alternatives. For the synthesis of this compound, several categories of sustainable catalysts are applicable.

Solid Acid Catalysts: As mentioned, TiO₂ is an effective, reusable, and inexpensive catalyst for the esterification of phenols. niscpr.res.in Other metal oxides and solid acids can also be employed, offering advantages in terms of catalyst recovery and waste reduction.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving immiscible reactants, such as the esterification of a phenolate (B1203915) salt (aqueous phase) with an acid chloride (organic phase). PTC facilitates the transfer of the phenoxide ion into the organic phase to react with the cyclohexanecarbonyl chloride. researchgate.net This method can lead to high, often quantitative, yields in short reaction times and at low temperatures. researchgate.net The use of polymeric-supported phase-transfer catalysts further enhances sustainability by allowing for easy catalyst separation and recycling.

Biocatalysis: While specific examples for this compound are not prevalent, the use of enzymes (e.g., lipases) for ester synthesis is a rapidly growing field. Biocatalytic reactions offer high selectivity under mild conditions, reducing the formation of by-products and energy consumption.

Reaction Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of reactor design and process intensification.

Reaction Condition Profiling (Temperature, Pressure, Stoichiometry)

Optimizing the reaction conditions is crucial for maximizing yield and minimizing costs. For the synthesis of this compound via the reaction of 2-chlorophenol with cyclohexanecarbonyl chloride, the following parameters are key:

Temperature: The reaction between phenols and acid chlorides can often proceed at room temperature, especially with a suitable catalyst. libretexts.org However, for less reactive substrates or to increase the reaction rate, moderate heating might be necessary. Fischer esterification, another potential route, typically requires heating under reflux, with temperatures ranging from 140-180°C. numberanalytics.com

Pressure: Most esterification reactions for this type of compound are conducted at atmospheric pressure.

Stoichiometry: To drive the equilibrium towards the product side, it is common to use a slight excess of one of the reactants. In the case of Fischer esterification, an excess of the alcohol is often used. mdpi.com When using an acid chloride, near-equimolar amounts are often sufficient, though optimization of the ratio is necessary to ensure complete conversion of the limiting reagent.

Table 2: General Reaction Condition Profile for Phenolic Ester Synthesis Generalized data based on typical esterification reactions.

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Temperature | 25°C to 180°C | Dependent on the specific reaction (e.g., acid chloride vs. Fischer esterification) and catalyst used. libretexts.orgnumberanalytics.com |

| Pressure | Atmospheric | Sufficient for most common esterification procedures. |

| Reactant Ratio (Acid Chloride:Phenol) | 1:1 to 1.1:1 | A slight excess of the acid chloride can drive the reaction to completion. |

Reactor Design and Process Intensification

For large-scale production, moving from traditional batch reactors to more advanced reactor designs can offer significant advantages in terms of efficiency, safety, and cost. aiche.orgnumberanalytics.com

Continuous Flow Reactors: Microreactors or packed-bed reactors offer superior heat and mass transfer, allowing for better temperature control and higher reaction rates. numberanalytics.com This is particularly beneficial for exothermic reactions. Continuous processing also enables easier automation and can lead to more consistent product quality. vapourtec.com

Spinning Disc Reactors (SDRs) and High-Gravity (HIGEE) Technology: These technologies create high shear forces and micro-mixing, which can dramatically intensify mass transfer rates, leading to faster reactions. aiche.org

Post-Synthetic Modification Strategies of this compound

Post-synthetic modification (PSM) offers a powerful strategy to create derivatives of this compound with tailored properties, without the need to develop a new synthetic route from scratch. acs.orgresearchgate.net

While specific literature on the PSM of this compound is scarce, general strategies applicable to this class of compounds can be considered:

Modification of the Cyclohexyl Ring: The cyclohexyl moiety can be a target for functionalization. For instance, free-radical halogenation could introduce additional substituents on the ring, which could then be used as handles for further reactions.

Modification of the Aromatic Ring: The 2-chlorophenyl group can undergo further aromatic substitution reactions, although the existing chloro- and ester groups will influence the position of the new substituent.

Cleavage and Re-functionalization of the Ester Bond: The ester linkage can be cleaved through hydrolysis or transesterification to yield the constituent 2-chlorophenol and cyclohexanecarboxylic acid (or its derivative). This can be a strategic step to introduce a different alcohol or acid moiety, effectively modifying the original ester. For example, hydrolysis followed by re-esterification with a different alcohol would lead to a new cyclohexanecarboxylate ester.

The exploration of these PSM strategies can significantly broaden the chemical space accessible from this compound, opening up possibilities for new applications in various fields.

Mechanistic Investigations of 2 Chlorophenyl Cyclohexanecarboxylate Formation and Transformation

Kinetic and Thermodynamic Analyses of 2-chlorophenyl Cyclohexanecarboxylate (B1212342) Synthetic Reactions

The formation of 2-chlorophenyl cyclohexanecarboxylate typically proceeds through the esterification of cyclohexanecarboxylic acid with 2-chlorophenol (B165306) or the reaction of a cyclohexanecarbonyl derivative (like the acid chloride) with 2-chlorophenol. The kinetics of such reactions are influenced by factors including the nature of the catalyst, solvent, and temperature.

One common method for esterification is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The rate of esterification is dependent on the steric hindrance around the carboxylic acid and the alcohol.

Table 1: Illustrative Kinetic Parameters for the Esterification of Cyclohexanecarboxylic Acid This table presents hypothetical data based on general principles of esterification for illustrative purposes, as specific experimental data for this compound was not found in the search results.

| Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

|---|---|---|

| Acid-catalyzed esterification with 2-chlorophenol (H₂SO₄, 80°C) | 1.2 x 10⁻⁴ | 65 |

| Reaction with 2-chlorophenol using DCC as a coupling agent (25°C) | 3.5 x 10⁻³ | 50 |

Thermodynamically, the formation of the ester from the carboxylic acid and phenol (B47542) is typically a slightly exothermic or thermoneutral process. The equilibrium position can be influenced by the removal of water, a byproduct of the reaction.

Elucidation of Reaction Intermediates and Transition States in this compound Synthesis

The synthesis of esters like this compound proceeds through one or more reaction intermediates. nih.gov In a Fischer esterification, the reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The subsequent nucleophilic attack by the hydroxyl group of 2-chlorophenol leads to a tetrahedral intermediate. masterorganicchemistry.com This intermediate then undergoes proton transfer and elimination of a water molecule to form the ester. masterorganicchemistry.com

The identification and characterization of such short-lived intermediates and the even more fleeting transition states are challenging. nih.gov Spectroscopic techniques and trapping experiments are often employed for this purpose. nih.gov Transition states represent the highest energy point along the reaction coordinate and are critical for determining the reaction rate. libretexts.org

In multicomponent reactions that could potentially synthesize derivatives of this compound, multiple intermediates can be generated in situ and react with each other. nih.govnih.gov For example, the reaction could involve the formation of an iminium intermediate which then reacts with another species. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Understanding (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding reaction mechanisms at a molecular level. mdpi.comresearchgate.net DFT calculations can provide insights into the electronic structure, geometry, and energetics of reactants, products, intermediates, and transition states. mdpi.com

For a molecule like this compound, DFT can be used to model the reaction pathway of its synthesis. By calculating the energies of various species along the reaction coordinate, a potential energy surface can be constructed.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgsciepub.com By mapping the PES for the synthesis of this compound, the minimum energy pathway from reactants to products can be identified. sciepub.comsciepub.com This pathway reveals the sequence of bond-making and bond-breaking events and the structures of any intermediates and transition states. sciepub.com The PES can also help in identifying alternative reaction pathways and potential side products. libretexts.org Automated PES exploration methods are being developed to discover novel reaction pathways. chemrxiv.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is represented by the energy difference between the reactants and the transition state on the PES. wuxiapptec.com DFT calculations can provide accurate estimations of activation energies for different proposed reaction mechanisms. wuxiapptec.com By comparing the calculated activation energies, the most likely reaction pathway can be determined. For instance, calculations can predict whether a reaction is likely to proceed and can help in optimizing reaction conditions to overcome the activation barrier. wuxiapptec.com These calculations have been successfully used to guide synthetic strategies in organic chemistry. compchemhighlights.org

Table 2: Illustrative Calculated Activation Energies for the Formation of this compound via Different Pathways This table presents hypothetical data based on typical DFT calculation results for similar reactions for illustrative purposes.

| Reaction Pathway | Catalyst | Calculated Activation Energy (DFT, B3LYP/6-31G*) [kcal/mol] |

|---|---|---|

| Cyclohexanecarboxylic acid + 2-chlorophenol | H⁺ | 22.5 |

| Cyclohexanecarbonyl chloride + 2-chlorophenol | None | 15.2 |

Hydrolytic and Oxidative Degradation Pathways of this compound in Chemical Systems

The stability of this compound in various chemical environments is a key factor in its application and persistence. Hydrolysis and oxidation are two primary degradation pathways.

Hydrolytic Degradation: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is influenced by pH, temperature, and the structure of the ester. nih.gov Generally, the hydrolysis of esters is slow under neutral conditions but is accelerated in acidic or alkaline solutions. sci-hub.se The presence of the electron-withdrawing chlorine atom on the phenyl ring may influence the rate of hydrolysis. The degradation of polyesters like poly(ε-caprolactone) has been studied, and the rate of hydrolysis is dependent on factors like crystallinity and the presence of other functional groups. mdpi.commdpi.com

Oxidative Degradation: Oxidation is another significant degradation pathway for organic molecules. nih.gov This can occur through various mechanisms, including autoxidation and reaction with oxidizing agents like reactive oxygen species. nih.govmdpi.com The presence of a cyclohexyl ring and a chlorinated aromatic ring suggests potential sites for oxidative attack. For instance, the degradation of 2,4-dichlorophenoxyacetic acid in supercritical water involves the formation of 2,4-dichlorophenol (B122985) and acetic acid as primary intermediates. nih.gov

Table 3: Illustrative Degradation Half-lives of this compound under Different Conditions This table presents hypothetical data based on general degradation trends of similar compounds for illustrative purposes.

| Condition | Half-life (t₁/₂) | Primary Degradation Products |

|---|---|---|

| Hydrolysis (pH 4, 25°C) | > 1 year | Cyclohexanecarboxylic acid, 2-chlorophenol |

| Hydrolysis (pH 10, 25°C) | ~150 days | Cyclohexanecarboxylic acid, 2-chlorophenol |

Reactivity Studies of the Cyclohexanecarboxylate Moiety in this compound

The cyclohexanecarboxylate moiety in this compound possesses its own characteristic reactivity. The ester group can undergo nucleophilic acyl substitution reactions. jackwestin.com Besides hydrolysis, this includes reactions like transesterification (reaction with another alcohol to form a different ester) and aminolysis (reaction with an amine to form an amide).

The reactivity of the ester group can be influenced by the steric and electronic properties of both the cyclohexyl ring and the 2-chlorophenyl group. harvard.edu The esterification of 4-substituted cyclohexanecarboxylic acids has been shown to be affected by the nature of the substituent. rsc.org The conformation of the cyclohexyl ring (axial vs. equatorial) can also play a role in the reactivity of the carboxylate group. rsc.org For example, in the esterification of trans-4-substituted cyclohexanecarboxylic acids, the rate can be influenced by 1,3-diaxial interactions. rsc.org

Reactivity Studies of the 2-chlorophenyl Moiety in this compound (e.g., electrophilic/nucleophilic aromatic substitution)

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the chlorine atom and the cyclohexanecarboxylate group. Both substituents play a crucial role in determining the susceptibility of the phenyl ring to attack by electrophiles or nucleophiles.

The chlorine atom is an ortho, para-directing group but is deactivating towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect, which outweighs its weaker resonance electron-donating effect. The cyclohexanecarboxylate group (-OCOC₆H₁₁) is also deactivating. The ester's carbonyl group withdraws electron density from the phenoxy oxygen, reducing its ability to donate electron density to the ring via resonance. This deactivation makes the aromatic ring less nucleophilic than benzene (B151609).

Electrophilic Aromatic Substitution (EAS)

Due to the presence of two deactivating groups, the phenyl ring of this compound is significantly less reactive towards electrophiles than benzene. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require more forcing conditions, including the use of strong acid catalysts and potentially elevated temperatures. libretexts.org

The regiochemical outcome of electrophilic attack is determined by the directing effects of the existing substituents. Both the chloro and the ester groups are ortho, para-directors. This leads to a complex pattern of substitution, with the electrophile potentially adding to several positions on the ring. The primary positions for electrophilic attack would be those that are ortho or para to one group and meta to the other, and are stabilized by resonance.

The main positions for substitution are:

Position 4 (para to the ester, meta to the chlorine): This position is sterically accessible and electronically favored by the ester group.

Position 6 (ortho to the ester, meta to the chlorine): This position is electronically favored, but substitution may be sterically hindered by the adjacent bulky cyclohexanecarboxylate group.

Position 5 (para to the chlorine, meta to the ester): This position is electronically favored by the chlorine atom.

The reaction will likely yield a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Deactivated Aromatic Rings

| Reaction | Reagent | Catalyst | Typical Conditions | Expected Product Type on this compound |

| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | 50-100 °C | Mixture of nitro-substituted isomers (e.g., 2-chloro-4-nitrophenyl cyclohexanecarboxylate) fiveable.me |

| Bromination | Br₂ | FeBr₃ | Heat | Mixture of bromo-substituted isomers (e.g., 2-chloro-4-bromophenyl cyclohexanecarboxylate) masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | Heat, prolonged reaction time | Acyl-substituted isomers (e.g., 2-chloro-4-acylphenyl cyclohexanecarboxylate), though reaction may be very slow or fail due to deactivation masterorganicchemistry.com |

Note: This table presents generalized conditions for deactivated rings. Specific conditions for this compound would require experimental optimization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally unfavorable for simple aryl halides because of the high electron density of the benzene ring. libretexts.org For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgscribd.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the leaving group is the chlorine atom at position 2. The cyclohexanecarboxylate group at position 1 is a deactivating group but is not a sufficiently powerful electron-withdrawing group to effectively stabilize the Meisenheimer complex required for SNAr. Groups like nitro (-NO₂) are typically required to facilitate this reaction. scribd.com

Therefore, the direct displacement of the chlorine atom by common nucleophiles (e.g., -OH, -OR, -NH₂) via the SNAr mechanism is expected to be extremely difficult under standard laboratory conditions. The reaction would likely require very high temperatures, high pressures, or the use of exceptionally strong nucleophiles. libretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced with very strong bases like sodium amide, but this is not a typical reaction pathway for this class of substrate. scribd.com

Table 2: Comparison of Substrate Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Activating Groups | Reaction with Nucleophile (e.g., NaOCH₃) | Reactivity |

| Chlorobenzene | None | No reaction under mild conditions | Very Low |

| This compound | -OCOC₆H₁₁ (weakly deactivating) | Expected to be highly unreactive | Very Low |

| 2,4-Dinitrochlorobenzene | Two -NO₂ groups (ortho and para) | Rapid substitution of Cl by OCH₃ at room temperature | High wikipedia.org |

Note: This table illustrates the critical role of strong electron-withdrawing groups in activating a substrate for SNAr.

Advanced Structural Characterization and Conformational Analysis of 2 Chlorophenyl Cyclohexanecarboxylate

High-Resolution Spectroscopic Methods for Detailed Structural Elucidation

High-resolution spectroscopic techniques are paramount in defining the molecular connectivity and stereochemistry of 2-chlorophenyl cyclohexanecarboxylate (B1212342). These methods provide a detailed map of the atomic arrangement and electronic environment within the molecule.

Multi-dimensional NMR spectroscopy offers an unparalleled view of the molecular framework by correlating nuclear spins through chemical bonds. omicsonline.org For 2-chlorophenyl cyclohexanecarboxylate, these techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for the complex spin systems of the cyclohexane (B81311) and 2-chlorophenyl moieties.

2D Correlated Spectroscopy (COSY): This homonuclear correlation experiment would reveal the ¹H-¹H coupling networks within the molecule. It would clearly delineate the connectivity of the protons on the cyclohexane ring, aiding in the differentiation of axial and equatorial protons. Cross-peaks would also be observed between the protons of the 2-chlorophenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded ¹H and ¹³C nuclei. omicsonline.org This is instrumental in assigning the ¹³C signals based on the previously assigned proton resonances. For this compound, this would allow for the precise assignment of each carbon atom in both the cyclohexane and 2-chlorophenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. omicsonline.org This is particularly valuable for identifying the ester linkage by observing a correlation between the carbonyl carbon and the protons of the 2-chlorophenyl ring, as well as the protons on the alpha-carbon of the cyclohexane ring. It also helps in confirming the substitution pattern of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl | CH (ester linkage) | 2.3 - 2.6 | 40 - 45 |

| CH₂ (axial) | 1.2 - 1.6 | 25 - 35 | |

| CH₂ (equatorial) | 1.6 - 2.0 | 25 - 35 | |

| Ester | C=O | - | 170 - 175 |

| 2-Chlorophenyl | CH (ortho to Cl) | 7.3 - 7.5 | 128 - 132 |

| CH (meta to Cl) | 7.1 - 7.3 | 125 - 128 | |

| CH (para to Cl) | 7.2 - 7.4 | 126 - 129 | |

| C-Cl | - | 130 - 135 | |

| C-O (ester) | - | 148 - 152 |

Note: These are predicted ranges based on analogous structures and general chemical shift principles. Actual values may vary.

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the fragmentation patterns, which provides structural information. numberanalytics.com

Accurate Mass Measurement: High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap, can determine the mass of the parent ion with high precision (typically to within a few parts per million). mdpi.comnih.gov This allows for the unambiguous determination of the elemental composition of this compound (C₁₃H₁₅ClO₂).

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. numberanalytics.com The resulting fragment ions provide valuable structural insights. For this compound, characteristic fragmentation pathways would likely include:

Loss of the cyclohexyl group.

Loss of the 2-chlorophenoxy group.

Cleavage of the ester bond, leading to the formation of a 2-chlorophenol (B165306) cation and a cyclohexanecarbonyl cation.

Decarbonylation of the cyclohexanecarbonyl cation.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. nih.govnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations of the ester, C-H stretching of the aliphatic cyclohexane ring and the aromatic 2-chlorophenyl ring, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The aromatic C=C stretching vibrations of the 2-chlorophenyl ring would give rise to characteristic bands in the Raman spectrum. The symmetric vibrations of the cyclohexane ring would also be observable.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Ester) | 1730 - 1750 | FTIR (Strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FTIR, Raman |

| C-O Stretch (Ester) | 1100 - 1300 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | Raman (Strong) |

Note: These are predicted ranges based on typical functional group frequencies.

X-ray Crystallography for Solid-State Structure Determination

The way molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular forces.

Crystal Packing: The packing arrangement will likely be influenced by a combination of van der Waals forces and dipole-dipole interactions. The bulky cyclohexane group and the planar 2-chlorophenyl group will need to pack in a way that minimizes steric hindrance.

Intermolecular Interactions: While lacking strong hydrogen bond donors, weak C-H···O interactions between the cyclohexane or phenyl protons and the ester carbonyl oxygen are possible. nih.gov Pi-pi stacking interactions between the 2-chlorophenyl rings of adjacent molecules may also play a role in stabilizing the crystal lattice. mdpi.com The presence of the chlorine atom can lead to halogen bonding (C-Cl···O or C-Cl···π interactions), which can further influence the packing.

Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.orgnih.gov Different polymorphs can exhibit distinct physical properties.

Conformational Polymorphism: Given the conformational flexibility of the cyclohexane ring (chair, boat, twist-boat conformations) and the potential for rotation around the C-O ester bond, it is plausible that this compound could exhibit conformational polymorphism. utdallas.edulibretexts.org Different crystalline forms could trap the molecule in different conformational states.

Characterization of Polymorphs: Should different polymorphs be discovered, they would be characterized by techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR/Raman). rsc.org Each polymorph would have a unique crystal lattice and, consequently, a distinct diffraction pattern and spectroscopic signature.

Conformational Preferences and Dynamics of the Cyclohexyl Ring in this compound

The conformational landscape of this compound is largely dictated by the puckered nature of the cyclohexane ring. This non-planar structure exists to relieve angle and torsional strain. libretexts.org The most stable and well-studied conformation is the chair form, which minimizes both types of strain by having all carbon-carbon bonds in a staggered arrangement. libretexts.orglibretexts.org

Chair-Boat Interconversions and Energy Barriers

The cyclohexane ring is not static; it undergoes a rapid conformational interconversion known as a chair-chair flip or ring inversion. libretexts.org During this process, a chair conformation passes through several higher-energy intermediates, including the twist-boat and the boat conformation. masterorganicchemistry.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org

The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.orgmasterorganicchemistry.com The twist-boat conformation is an intermediate in this process and is about 5.5 kcal/mol higher in energy than the chair form. masterorganicchemistry.com The boat conformation represents an energy maximum on the interconversion pathway, at about 6.5 kcal/mol above the chair. masterorganicchemistry.com This energy barrier is low enough to allow for millions of interconversions per second at room temperature for cyclohexane itself. libretexts.org

Table 1: Illustrative Energy Differences in Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | ~5.5 |

| Boat | ~6.5 |

| Half-Chair (Transition State) | ~10-11 |

Note: These are general values for unsubstituted cyclohexane and serve as a baseline for understanding the substituted system. masterorganicchemistry.com

Influence of Substituents on Conformation

In a substituted cyclohexane like this compound, the two chair conformations resulting from a ring flip are not energetically equivalent. The substituent, in this case, the 2-chlorophenoxycarbonyl group, can occupy either an axial or an equatorial position. msu.edu

Axial Position: The substituent points perpendicular to the average plane of the ring. libretexts.org

Equatorial Position: The substituent points away from the perimeter of the ring. libretexts.org

Generally, bulky substituents are more stable in the equatorial position to minimize steric hindrance. libretexts.orgmsu.edu When a substituent is in the axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions). utdallas.edu These gauche-butane-like interactions increase the energy of the axial conformer. masterorganicchemistry.com

The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers. lumenlearning.com While a specific A-value for the 2-chlorophenoxycarbonyl group is not documented, we can infer its behavior by considering related groups. Ester groups are known to have a significant preference for the equatorial position. The bulk of the entire 2-chlorophenyl ester group would lead to a strong preference for the equatorial orientation to avoid severe 1,3-diaxial interactions. Therefore, the equilibrium for this compound will heavily favor the conformer where the 2-chlorophenoxycarbonyl group is in the equatorial position. msu.edu

Computational Conformational Analysis (e.g., Molecular Mechanics, Molecular Dynamics)

Computational chemistry provides powerful tools for investigating the conformational preferences of molecules like this compound, especially when experimental data is scarce. nih.govnih.gov Methods such as molecular mechanics (MM) and molecular dynamics (MD) are used to explore the potential energy surface of a molecule and identify its stable conformations. nih.govnih.gov

Global Minimum Conformation Search

A global minimum conformation search aims to identify the most stable three-dimensional arrangement of a molecule. nih.gov This is typically achieved through systematic or stochastic search algorithms that explore the molecule's conformational space. nih.govnih.gov For this compound, such a search would involve:

Ring Conformations: Exploring both chair and boat conformations of the cyclohexane ring. nih.gov

Substituent Orientation: Evaluating both axial and equatorial positions for the 2-chlorophenoxycarbonyl group.

Torsional Angles: Rotating around the single bonds connecting the cyclohexyl ring to the ester group and the ester to the phenyl ring to find the lowest energy arrangement.

The search would likely confirm that the global minimum energy conformation features the cyclohexane ring in a chair form with the 2-chlorophenoxycarbonyl substituent in the equatorial position. msu.edu The precise orientation of the 2-chlorophenyl group relative to the ester and the cyclohexane ring would also be determined, minimizing steric clashes and optimizing electronic interactions.

Conformational Ensemble Analysis

A molecule at a given temperature does not exist as a single static structure but as a dynamic ensemble of interconverting conformations. nih.gov Molecular dynamics (MD) simulations are particularly well-suited for this analysis. nih.govmdpi.com An MD simulation of this compound would involve:

Simulating the motion of the atoms over time by solving Newton's equations of motion. nih.gov

Sampling different conformations, including minor, higher-energy states.

Calculating the relative populations of these conformers based on their energies, according to the Boltzmann distribution.

This analysis would provide a detailed picture of the conformational landscape. It would quantify the population of the major equatorial conformer versus the minor axial conformer. nih.gov It could also reveal the probability of the ring temporarily adopting twist-boat conformations. nih.gov Such simulations offer insights into the molecule's flexibility and the dynamic equilibrium between its various shapes. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Exploration of Derivatives, Analogues, and Structure Property Relationships Spr of 2 Chlorophenyl Cyclohexanecarboxylate

Synthesis of Structurally Modified Cyclohexanecarboxylate (B1212342) Esters

The modification of the cyclohexanecarboxylate portion of the molecule can have a profound impact on its physicochemical properties. These modifications can be broadly categorized into substitutions on the cyclohexyl ring and alterations of the ester linkage itself.

Varying Cyclohexyl Ring Substitution

Systematic variation of substituents on the cyclohexyl ring of aryl cyclohexanecarboxylates can influence their conformation, stability, and reactivity. While specific literature on the substitution of the cyclohexyl ring of 2-chlorophenyl cyclohexanecarboxylate is not abundant, general synthetic strategies for substituted cyclohexanecarboxylic acids can be applied.

One common approach involves the use of substituted cyclohexene (B86901) precursors. For instance, a Diels-Alder reaction between a substituted diene and an appropriate dienophile can generate a cyclohexene ring with desired substituents. Subsequent hydrogenation and functional group manipulations can lead to the corresponding substituted cyclohexanecarboxylic acid, which can then be esterified with 2-chlorophenol (B165306).

Another strategy involves the direct functionalization of a pre-existing cyclohexanecarboxylate ring. For example, allylic bromination of a cyclohexenecarboxylate followed by nucleophilic substitution can introduce a variety of functional groups.

Table 1: Potential Synthetic Routes for Cyclohexyl Ring Substitution

| Synthetic Strategy | Precursors | Key Reactions | Potential Substituents |

| Diels-Alder Cycloaddition | Substituted 1,3-dienes, Acrylate derivatives | Cycloaddition, Hydrogenation, Esterification | Alkyl, Aryl, Halogen, Cyano |

| Functionalization of Cyclohexene | Cyclohexenecarboxylic acid | Allylic Halogenation, Nucleophilic Substitution | Hydroxyl, Alkoxy, Amino |

| Catalytic Hydrogenation | Substituted benzoic acids | Ring hydrogenation (e.g., using Rh/C) | Various, depending on starting benzoic acid |

It is important to note that the stereochemistry of the substituents on the cyclohexyl ring can significantly affect the properties of the final ester. The synthesis of specific diastereomers often requires stereoselective methods.

Alteration of the Ester Linkage

Modification of the ester linkage is a common strategy to alter the reactivity and biological stability of a compound. For this compound, this can involve replacing the ester group with other functional groups such as amides, thioesters, or ethers.

The synthesis of an amide analogue, for instance, would typically involve the conversion of cyclohexanecarboxylic acid to its corresponding acid chloride, followed by reaction with 2-chloroaniline. Thioesters can be prepared by reacting the acid chloride with 2-chlorothiophenol.

Furthermore, the ester linkage can be extended or incorporated into a larger functional group. For example, reaction of the potassium salt of cyclohexanecarboxylic acid with an alkylene-dihalide followed by reaction with a secondary amine can produce basic esters with potential pharmacological applications.

Synthesis of Substituted Aryl Analogues of this compound

Modifications to the 2-chlorophenyl ring are crucial for understanding the electronic and steric effects on the molecule's properties. This includes the synthesis of positional isomers and the introduction of various other substituents.

Positional Isomers (e.g., 3-chlorophenyl, 4-chlorophenyl)

The synthesis of positional isomers, such as 3-chlorophenyl and 4-chlorophenyl cyclohexanecarboxylate, allows for a systematic investigation of the influence of the chlorine atom's position on the phenyl ring. The general synthetic route involves the esterification of cyclohexanecarboxylic acid with the corresponding chlorophenol isomer.

A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is mild and can be applied to a wide range of substrates.

For example, the synthesis of 4-chlorophenyl cyclohexanecarboxylate can be achieved by reacting cyclohexanecarboxylic acid with 4-chlorophenol (B41353) in the presence of DCC and DMAP. A study on the synthesis of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives reports the preparation of methyl 4-(4-chlorophenyl)cyclohexane carboxylate as an intermediate by refluxing 4-(4-chlorophenyl)cyclohexane carboxylic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. researchgate.net This highlights a synthetic pathway starting from a substituted cyclohexanecarboxylic acid.

Table 2: Synthesis of Positional Isomers of Chlorophenyl Cyclohexanecarboxylate

| Isomer | Starting Materials | Reaction Type | Key Reagents |

| 3-chlorophenyl cyclohexanecarboxylate | Cyclohexanecarboxylic acid, 3-chlorophenol | Esterification | DCC, DMAP |

| 4-chlorophenyl cyclohexanecarboxylate | Cyclohexanecarboxylic acid, 4-chlorophenol | Esterification | DCC, DMAP |

| Methyl 4-(4-chlorophenyl)cyclohexane carboxylate | 4-(4-chlorophenyl)cyclohexane carboxylic acid, Methanol | Fischer Esterification | H₂SO₄ (conc.) |

Halogen and Non-Halogen Substitutions on the Phenyl Ring

The introduction of different halogen (e.g., fluorine, bromine) or non-halogen (e.g., methyl, methoxy, nitro) substituents on the phenyl ring can further modulate the electronic and steric properties of the molecule. The synthesis of these analogues typically starts with the appropriately substituted phenol (B47542), which is then esterified with cyclohexanecarboxylic acid.

For instance, the synthesis of 2-methoxyphenyl cyclohexanecarboxylate would involve the reaction of cyclohexanecarboxylic acid with 2-methoxyphenol. Research on ketamine analogues has described the synthesis of various substituted 2-phenylcyclohexanones, which can serve as precursors to the corresponding substituted phenols required for esterification. mdpi.com For example, 2-(2-methoxyphenyl)cyclohexan-1-one has been synthesized and could potentially be converted to 2-(2-methoxyphenyl)phenol. mdpi.com

The synthesis of these substituted phenols can be achieved through various aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, followed by functional group interconversions.

Table 3: Examples of Substituted Aryl Analogues

| Aryl Substituent | Precursor Phenol | Potential Synthetic Route to Phenol |

| 2-Fluorophenyl | 2-Fluorophenol | Commercially available |

| 2-Bromophenyl | 2-Bromophenol | Commercially available |

| 2-Methylphenyl (o-cresyl) | o-Cresol | Commercially available |

| 2-Methoxyphenyl | Guaiacol (2-Methoxyphenol) | Commercially available |

| 2-Nitrophenyl | 2-Nitrophenol | Nitration of phenol |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity or Material Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For aryl cyclohexanecarboxylates, QSPR can be a powerful tool to predict properties like reactivity, solubility, and thermal stability based on molecular descriptors.

A relevant study on aryl-substituted cycloalkenecarboxylic acid methyl esters, which are structurally similar to the compounds of interest, developed a 2D-QSAR model for their binding affinity to the human dopamine (B1211576) transporter. nih.gov The model revealed the importance of electronic parameters of the aromatic ring. The derived equation was:

-logK(i) = 4.00 - 3.93E(LUMO) - 0.67E(HOMO) - 3.24*σ(p) nih.gov

This equation indicates that the binding affinity is influenced by the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), as well as the Hammett sigma constant (σp) of the substituent on the phenyl ring. nih.gov Specifically, the negative coefficient for σ(p) suggests that electron-withdrawing groups on the aromatic moiety are important for the observed activity. nih.gov

Although this study focuses on biological activity, the principles can be extended to predict chemical reactivity. For instance, the electrophilicity of the carbonyl carbon in the ester group, a key factor in its susceptibility to nucleophilic attack, is expected to be influenced by the electronic nature of the aryl substituent. A QSPR model could be developed to correlate the rate of hydrolysis of a series of substituted aryl cyclohexanecarboxylates with descriptors such as the Hammett constant, calculated atomic charges, and molecular orbital energies.

Table 4: Molecular Descriptors for QSPR Studies of Aryl Cyclohexanecarboxylates

| Descriptor Class | Specific Descriptors | Predicted Property |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies, Atomic charges | Reactivity (e.g., hydrolysis rate), Polarity |

| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | Conformational preference, Accessibility of reaction center |

| Topological | Connectivity indices, Wiener index | Solubility, Boiling point |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, Reaction equilibrium |

By systematically synthesizing derivatives and analogues of this compound and subjecting them to QSPR analysis, a deeper understanding of the relationships between molecular structure and chemical properties can be achieved. This knowledge is invaluable for the rational design of new molecules with desired attributes for various applications in materials science and medicinal chemistry.

Correlation with Spectroscopic Signatures

The spectroscopic signatures of this compound and its analogues are instrumental in their identification and structural elucidation. While detailed spectroscopic data for the title compound is not extensively published, analysis of its close derivatives provides significant insights into the expected spectral characteristics.

Key spectroscopic techniques for characterizing these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, in analogues like 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, 1H NMR spectra are characterized by multiplets in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the chlorophenyl group and a series of multiplets in the aliphatic region (δ 1.4-2.6 ppm) for the cyclohexane (B81311) ring protons. researchgate.net The chemical shifts and splitting patterns of these protons are highly dependent on their stereochemical environment and the substitution pattern on both the phenyl and cyclohexyl rings.

IR spectroscopy offers valuable information about the functional groups present. The carbonyl (C=O) stretch of the ester group in this compound is expected to appear in the region of 1720-1740 cm-1. For related carbohydrazide derivatives, the C=O stretch is observed around 1655-1668 cm-1, while N-H stretching vibrations appear in the range of 3197-3241 cm-1. researchgate.net

Mass spectrometry provides data on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure. For example, the molecular weight of 4-(2-chlorophenyl)cyclohexane-1-carboxylic acid is 238.71 g/mol , corresponding to the molecular formula C13H15ClO2. pharmaffiliates.com Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the mass-to-charge ratio (m/z) of various derivatives. researchgate.net

Table 1: Representative Spectroscopic Data for Analogues of this compound

| Compound | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | 1H NMR | Aromatic protons (δ 7.2-7.4 ppm), Cyclohexane protons (δ 1.4-2.6 ppm) | researchgate.net |

| 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | IR (KBr, cm-1) | N-H stretch (3197-3241), C=O stretch (1655-1668) | researchgate.net |

| 4-(2-Chlorophenyl)cyclohexane-1-carboxylic Acid | Molecular Weight | 238.71 g/mol (C13H15ClO2) | pharmaffiliates.com |

Note: This table presents data for analogues as specific data for this compound is not readily available.

Relationship to Chemical Stability or Degradation Rates

The chemical stability and degradation pathways of this compound and its derivatives are influenced by the inherent reactivity of the ester functional group and the nature of the substituents on the aromatic and cycloaliphatic rings. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-chlorophenol and cyclohexanecarboxylic acid.

The rate of hydrolysis can be affected by the electronic nature of the phenyl ring. The electron-withdrawing chlorine atom at the ortho position can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide (B78521) ions.

While specific degradation rate constants for this compound are not widely reported, studies on related compounds provide a basis for understanding their stability. For example, the synthesis of various derivatives often involves reactions that indicate the relative stability of the core structure under specific conditions. elsevierpure.comnih.gov The stability of related compounds like 2-(2-chlorophenyl)-2-hydroxycyclohexanone (B3025808) is noted to be at least 5 years when stored at -20°C, indicating considerable stability under controlled conditions. caymanchem.com

Degradation can also occur via oxidation or reduction of the functional groups, although this typically requires specific reagents or conditions. The cyclohexane ring itself is generally stable but can undergo conformational changes that may influence the reactivity of the attached ester group.

Table 2: Factors Influencing the Stability of Cyclohexanecarboxylate Derivatives

| Factor | Influence on Stability |

|---|---|

| pH | Susceptible to acid- and base-catalyzed hydrolysis of the ester linkage. |

| Temperature | Higher temperatures generally accelerate degradation reactions like hydrolysis. |

| Substituents | Electron-withdrawing groups on the phenyl ring can affect the rate of hydrolysis. |

| Storage Conditions | Proper storage at low temperatures and in a dry environment enhances long-term stability. caymanchem.com |

Investigation of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound is governed by a combination of steric and electronic effects arising from its constituent parts.

Steric Effects:

The cyclohexane ring in its preferred chair conformation presents a specific steric environment. The ester group can be in either an axial or equatorial position, with the equatorial position being generally more stable due to reduced steric hindrance. The bulky 2-chlorophenyl group further contributes to the steric profile of the molecule. This steric hindrance can influence the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reaction rates. For instance, the approach of a nucleophile to the carbonyl group can be sterically hindered by the adjacent chlorophenyl ring and the cyclohexane moiety. The principles of steric effects are well-documented to control the conformational profile and reactivity features of molecules. e-bookshelf.de

Electronic Effects:

The electronic properties of the molecule are primarily dictated by the inductive and resonance effects of the substituents. The chlorine atom is an electronegative element that exerts a negative inductive effect (-I), withdrawing electron density from the phenyl ring. researchgate.net This electron withdrawal makes the phenyl ring less electron-rich and can influence the reactivity of the ester group. The oxygen atom of the ester group, on the other hand, has lone pairs that can participate in resonance, donating electron density to the carbonyl group.

Table 3: Summary of Steric and Electronic Effects in this compound

| Effect | Origin | Consequence on Chemical Behavior |

|---|---|---|

| Steric Hindrance | Cyclohexane ring and 2-chlorophenyl group | Influences the accessibility of the ester carbonyl group, affecting reaction rates with nucleophiles. |

| Negative Inductive Effect (-I) | Chlorine atom | Withdraws electron density from the phenyl ring, increasing the electrophilicity of the carbonyl carbon. researchgate.net |

| Resonance Effect (+R) | Ester oxygen | Donates electron density to the carbonyl group, which can counteract the inductive effect to some extent. |

Applications of 2 Chlorophenyl Cyclohexanecarboxylate in Advanced Materials Science and Catalysis

Role as a Precursor or Building Block in Polymer Chemistry

There is no specific information available in the search results detailing the use of 2-chlorophenyl cyclohexanecarboxylate (B1212342) as a monomer for creating specialty polyesters or polycarbonates, nor for the side-chain functionalization of existing polymers. While the synthesis of advanced polymers is a robust field of research, this specific compound does not appear in the surveyed literature for these purposes. nih.govmdpi.com

Utilization as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The search did not uncover any studies on the design of metal complexes that specifically incorporate the 2-chlorophenyl cyclohexanecarboxylate ligand for catalytic purposes. The literature describes the synthesis and catalytic activity of various other metal complexes, including those with different carboxylate or phosphine (B1218219) ligands, for a range of organic transformations. mdpi.comnih.govnih.govmdpi.com However, this compound is not mentioned in these contexts.

Incorporation into Functional Materials (e.g., liquid crystals, photochromic materials)

While derivatives of cyclohexanecarboxylic acid have been investigated for their liquid-crystalline properties, there is no specific mention of this compound being incorporated into liquid crystals or photochromic materials. researchgate.netosti.govrsc.orgmdpi.com The research in this area focuses on different molecular structures to achieve desired mesomorphic behaviors.

Optical and Electronic Properties of Materials Containing this compound

Self-Assembly and Supramolecular Chemistry

There is no available literature from the performed searches that discusses the self-assembly behavior or the engagement of this compound in supramolecular structures. While general principles of supramolecular chemistry exist, their specific application to this compound has not been documented in the search results. nih.govrsc.org

Interfacial Phenomena and Surface Interactions of this compound

Detailed studies on the interfacial phenomena and specific surface interactions of this compound are absent from the available search results. General concepts of interfacial tension and surface energy are well-established in physical chemistry, but their specific values and behavior in the context of this particular compound are not documented. uomustansiriyah.edu.iquobaghdad.edu.iquobaghdad.edu.iqnthu.edu.twslideshare.net

Environmental Abiotic Transformation and Fate of 2 Chlorophenyl Cyclohexanecarboxylate Academic Perspective

Photolytic Degradation Mechanisms in Simulated Environmental Conditions (e.g., aqueous solutions, air)

Direct and Indirect Photolysis

No studies were identified that investigated the direct or indirect photolysis of 2-chlorophenyl cyclohexanecarboxylate (B1212342). Direct photolysis would involve the absorption of light by the molecule itself, leading to its degradation. The presence of the chlorophenyl group suggests potential for photolytic cleavage of the carbon-chlorine bond or transformation of the aromatic ring. Indirect photolysis would be mediated by photosensitizing agents present in the environment, such as dissolved organic matter, which absorb light and produce reactive species that could then degrade the compound. However, without experimental data, the rates and mechanisms of these processes for 2-chlorophenyl cyclohexanecarboxylate remain unknown.

Identification of Photodegradation Products

As no photolytic degradation studies have been conducted, there is no information available on the identity of potential photodegradation products of this compound.

Hydrolytic Stability and Degradation in Aqueous Environments (pH-dependent studies)

There is a lack of published research on the hydrolytic stability of this compound. As an ester, it is expected to undergo hydrolysis to yield 2-chlorophenol (B165306) and cyclohexanecarboxylic acid. The rate of this reaction would be dependent on pH, with catalysis typically occurring under both acidic and basic conditions. However, the specific pH-rate profile, half-life under various environmental pH conditions (typically pH 5, 7, and 9 in regulatory studies), and the influence of temperature have not been experimentally determined for this compound.

Oxidative Transformation Pathways (e.g., reaction with hydroxyl radicals, ozone)

No information is available regarding the oxidative transformation of this compound by environmentally relevant oxidants such as hydroxyl radicals (•OH) or ozone (O3). The aromatic ring and the cyclohexyl group are potential sites for oxidative attack. Reactions with hydroxyl radicals, which are highly reactive and non-selective, are often a major degradation pathway for organic compounds in the atmosphere and in aquatic systems. Ozonolysis could also contribute to its transformation, particularly if the cyclohexyl ring contains any unsaturation, or through reactions with the aromatic moiety. The reaction rate constants and resulting transformation products are unknown.

Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

The sorption and desorption characteristics of this compound in environmental matrices like soil and sediment have not been reported in the scientific literature. The partitioning of an organic compound between water and solid phases is a critical process that influences its mobility, bioavailability, and persistence in the environment. This behavior is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimental data, the potential for this compound to adsorb to soil and sediment particles, and thus its potential for leaching or transport with eroding solids, cannot be assessed.

The absence of empirical data on the environmental abiotic transformation and fate of this compound underscores a critical knowledge gap. To provide a scientifically sound assessment of its environmental behavior, dedicated studies are required to investigate its photolytic and hydrolytic degradation, oxidative transformation pathways, and sorption-desorption characteristics. Until such research is conducted, any discussion on the environmental impact and persistence of this specific compound remains speculative.

Advanced Analytical Methodologies for Research and Monitoring of 2 Chlorophenyl Cyclohexanecarboxylate

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2-chlorophenyl cyclohexanecarboxylate (B1212342) from starting materials, byproducts, and impurities, thereby enabling its purification and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-chlorophenyl cyclohexanecarboxylate. A reversed-phase HPLC (RP-HPLC) method is the most probable approach for its analysis.

Development of a robust HPLC method would involve the systematic optimization of several key parameters. A C18 column, which utilizes a non-polar stationary phase, would be a suitable choice for retaining the relatively non-polar analyte. pensoft.netsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.net The ratio of the organic to aqueous phase can be adjusted to achieve optimal retention and separation. For instance, an isocratic elution with a constant mobile phase composition or a gradient elution, where the solvent composition is changed over time, could be employed to ensure the efficient separation of the target compound from any impurities. pensoft.net

UV detection is a common and effective choice for chromophore-containing molecules like this compound. The chlorophenyl group is expected to exhibit significant absorbance in the UV region, likely around 225 nm, a wavelength that has been successfully used for other chlorophenyl-containing compounds. pensoft.net The retention time would be specific to the final optimized conditions.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis Disclaimer: The following data is illustrative and based on typical parameters for similar compounds, as specific experimental data for this compound was not found in the searched literature.

Parameter Condition Rationale/Reference Column C18, 250 mm x 4.6 mm, 5 µm Commonly used for non-polar to moderately polar analytes. [2, 5] Mobile Phase Acetonitrile:Water (70:30, v/v) Effective for eluting compounds with similar polarity. masterorganicchemistry.com Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC. cu.edu.eg Detection Wavelength 225 nm Anticipated absorbance maximum for the chlorophenyl group. cu.edu.eg Injection Volume 10 µL Typical volume for analytical injections. Column Temperature 30 °C Ensures reproducible retention times. cu.edu.eg Expected Retention Time ~ 6.5 min Hypothetical value based on compound structure and conditions.

Quantitative NMR (qNMR) for Purity and Stoichiometry

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a compound and the stoichiometry of reaction mixtures without the need for a chemically identical reference standard. researchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr

For the purity assessment of this compound using ¹H qNMR, a known amount of the sample would be dissolved in a suitable deuterated solvent along with a known amount of a stable, non-reactive internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. By integrating the signals of the analyte and the internal standard, and knowing their respective molecular weights and the number of protons contributing to each integrated signal, the absolute purity of the this compound sample can be calculated with high precision and accuracy. researchgate.netuniv-nantes.fr

Electrochemical Methods for Study of Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The presence of the electrochemically active chlorophenyl group suggests that the compound can undergo oxidation or reduction at an electrode surface. nih.govrsc.org